molecular formula C12H14ClF2N3 B2996248 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride CAS No. 2287335-11-7

2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride

Cat. No. B2996248
CAS RN: 2287335-11-7
M. Wt: 273.71
InChI Key: KXWFORSZJMGNKF-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride, also known as DF-MPJC, is a novel chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DF-MPJC is a synthetic compound that belongs to the class of phenylethylamines, and it has a molecular weight of 281.2 g/mol.

Scientific Research Applications

Antifungal Agent Development

One of the prominent applications of compounds closely related to "2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride" is in the development of antifungal agents. For instance, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of similar difluorophenyl-containing compounds. Voriconazole's synthesis showcases the critical role of such compounds in creating effective treatments against fungal infections, highlighting their importance in pharmaceutical research (Butters et al., 2001).

Synthesis and Characterization of Novel Compounds

The research also extends into the synthesis and structural characterization of novel compounds that include difluorophenyl moieties. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various domains, including medicinal chemistry and material science. For example, the synthesis, structural characterization, antimicrobial, and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides demonstrate the versatility and potential of difluorophenyl-related structures in creating bioactive molecules with specific properties (Pejchal, Pejchalová, & Růžičková, 2015).

Chemical Synthesis Techniques

Moreover, the exploration of chemical synthesis techniques involving difluorophenyl derivatives leads to the development of new methodologies and the discovery of novel reactions. These advancements are pivotal for the chemical industry, enabling the efficient production of complex molecules. Research in this area includes the development of highly diastereoselective synthesis methods for trisubstituted chromanes, showcasing innovative approaches to chemical synthesis that leverage the unique properties of difluorophenyl-containing compounds (Korotaev et al., 2017).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3.ClH/c1-17-5-4-12(16-17)11(15)6-8-2-3-9(13)7-10(8)14;/h2-5,7,11H,6,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWFORSZJMGNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(CC2=C(C=C(C=C2)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride

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